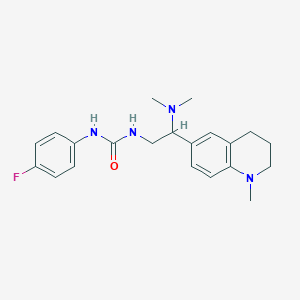

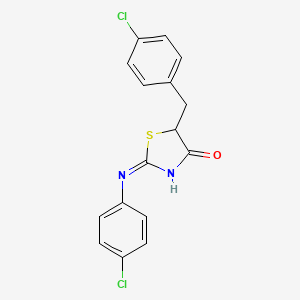

![molecular formula C11H13N3O4S2 B2363064 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903165-84-3](/img/structure/B2363064.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar structures to this compound has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole was carried out starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar structures have been described in the literature . The carboxylic acid was condensed with ortho-phenylenediamine to prepare the hybrid molecule, which was then alkylated with aryl/hetaryl chloroacetamides and benzyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs. The compound serves as a key intermediate or reactant in chemical reactions that lead to the formation of novel heterocyclic structures. For example, it has been used in reactions aiming to synthesize tetrahydroquinazolinone derivatives, showcasing its utility in creating compounds with potential antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

Antibacterial Agents

Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents indicates the potential pharmaceutical applications of this compound. The precursor used in these syntheses has shown to produce derivatives with high antibacterial activities, demonstrating the compound's role in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Antifolate Agents

The compound has been investigated for its potential as an antifolate agent. Antifolates are a class of drugs that inhibit the actions of folic acid within the body, which is necessary for the synthesis of nucleic acids. Therefore, they have applications in cancer treatment as they can inhibit the proliferation of cancer cells. Research into derivatives of this compound has explored their inhibitory effects on enzymes such as thymidylate synthase and dihydrofolate reductase, highlighting its potential in antitumor therapy (Gangjee et al., 2009).

Enzyme Inhibition for Antitumor Applications

Specific studies have designed and synthesized classical and nonclassical analogues of this compound to act as dual inhibitors for key enzymes in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies provide insights into the structure-activity relationships necessary for the compound and its derivatives to be effective in this capacity, further underscoring its utility in cancer research (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Safety And Hazards

The safety and hazards of this compound are not available in the search results. As it is for research use only, it should be handled with appropriate safety measures.

Zukünftige Richtungen

The future directions for this compound could involve further modifications of the structure to develop promising antibacterial agents . The highest antimicrobial activity was determined for a similar structure, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide .

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S2/c15-10-9-8(3-6-19-9)13-11(16)14(10)5-4-12-20(17,18)7-1-2-7/h3,6-7,12H,1-2,4-5H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVULRBKYXOSGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)

![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)

![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)

![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)

![2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2362996.png)

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)